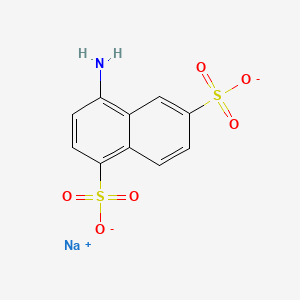

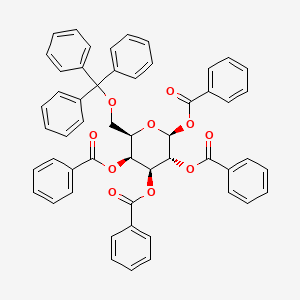

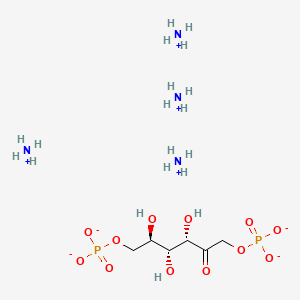

![molecular formula C21H27N7O14P2 B566407 Nicotinamide adenine dinucleotide, [adenine-2,8-3H] CAS No. 107688-05-1](/img/structure/B566407.png)

Nicotinamide adenine dinucleotide, [adenine-2,8-3H]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nicotinamide adenine dinucleotide (NAD) is a coenzyme central to metabolism . It is found in all living cells and plays a vital role in energy metabolism and maintaining proper cell functioning . NAD exists in two forms: an oxidized form (NAD+) and a reduced form (NADH) . It is particularly crucial for the functioning of our mitochondria, the power plants in our cells that turn our food and oxygen into energy .

Synthesis Analysis

NAD is synthesized by the body and thus is not an essential nutrient . It does require the essential nutrient nicotinamide for its synthesis, and its role in energy production is certainly an essential one . NAD cycles between the oxidized (NAD+) and reduced (NADH) forms to maintain a redox balance necessary for continued cell growth .Molecular Structure Analysis

NAD is a dinucleotide because it consists of two nucleotides joined through their phosphate groups . One nucleotide contains an adenine nucleobase and the other, nicotinamide . The neutral form of NAD+ is the more common β-isomer; the α-isomer has the opposite stereochemistry at the nicotinamide linkage .Chemical Reactions Analysis

In cellular metabolism, NAD is involved in redox reactions, carrying electrons from one reaction to another . NAD+ is an oxidizing agent, accepting electrons from other molecules and becoming reduced; with H+, this reaction forms NADH, which can be used as a reducing agent to donate electrons . These electron transfer reactions are the main function of NAD .Physical And Chemical Properties Analysis

NAD has a chemical formula of C21H28N7O14P2 and a molar mass of 663.43 g/mol . It appears as a white powder and has a melting point of 160 °C .Mécanisme D'action

NAD+ is an essential cofactor in oxidation–reduction (redox) reactions in various energy production processes, such as the Krebs cycle, fatty acid oxidation, glycolysis, and serine biosynthesis . Furthermore, high NAD+ levels are required since they also participate in many other nonredox molecular processes, such as DNA repair, posttranslational modifications, cell signaling, senescence, inflammatory responses, and apoptosis .

Safety and Hazards

Orientations Futures

Recent research has recognized that NAD+ levels in animals decline with age, which impairs the activity of PARP1 and leads to DNA degradation . When NAD+ is orally administered to aging mice, PARP1 activity is restored and the mice are rejuvenated . This discovery suggests that NAD+ could be given prophylactically to prevent or reduce diabetes, cancer, and other age-related conditions .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-amino-2,8-ditritiopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(40-21)6-38-43(34,35)42-44(36,37)41-16-10(5-29)39-20(15(16)32)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i7T,8T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAMUSMCNLULFV-UHITYLIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=NC(=C2C(=N1)N(C(=N2)[3H])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])O[C@@H]4[C@H](O[C@H]([C@@H]4O)[N+]5=CC=CC(=C5)C(=O)N)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O14P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl-(3-bromo-[4]pyridyl)-amine](/img/structure/B566325.png)

![3-Methyl-[1,2,4]triazolo[4,3-d][1,2,4]triazin-5-amine](/img/structure/B566329.png)

![1-(Dodecyloxy)-1-oxohexan-2-yl 4-chloro-3-[(2-chloro-4,4-dimethyl-3-oxopentanoyl)amino]benzoate](/img/structure/B566335.png)

![2H-Azeto[1',2':1,5]pyrrolo[2,3-d][1,2,3]triazole](/img/structure/B566338.png)

![Tyrosine [antibiotic]2'-(dihydrogen phosphate)](/img/structure/B566339.png)